molecular formula C16H15BrN2O3 B2706391 {[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate CAS No. 1291849-07-4

{[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2706391
CAS No.: 1291849-07-4
M. Wt: 363.211
InChI Key: PKNDBCUDSGZOKY-UHFFFAOYSA-N
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Description

{[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common method involves the following steps:

    Preparation of 5-bromopyridine-3-carboxylic acid: This can be achieved through bromination of pyridine-3-carboxylic acid using bromine in the presence of a catalyst.

    Formation of the ester linkage: The carboxylic acid group is then esterified with 2-oxoethyl alcohol under acidic conditions to form the ester.

    Amination: The ester is then reacted with 3-methylbenzylamine under basic conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as 5-alkoxypyridine derivatives.

    Oxidation: Products include oxides or ketones.

    Reduction: Products include amines or alcohols.

    Hydrolysis: Products include carboxylic acids and alcohols.

Scientific Research Applications

{[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact pathways would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-chloropyridine-3-carboxylate
  • 2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-fluoropyridine-3-carboxylate
  • 2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-iodopyridine-3-carboxylate

Uniqueness

The uniqueness of {[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate lies in its specific combination of functional groups, which can impart unique reactivity and biological activity. The bromine atom, in particular, can be a versatile handle for further functionalization, making this compound a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

[2-[(3-methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-11-3-2-4-12(5-11)7-19-15(20)10-22-16(21)13-6-14(17)9-18-8-13/h2-6,8-9H,7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNDBCUDSGZOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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